acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Brand Name: Vulcanchem
CAS No.: 170749-59-4
VCID: VC0061527
InChI: InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)
SMILES: CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Molecular Formula: C21H25N3O4
Molecular Weight: 383.448

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate

CAS No.: 170749-59-4

Cat. No.: VC0061527

Molecular Formula: C21H25N3O4

Molecular Weight: 383.448

* For research use only. Not for human or veterinary use.

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate - 170749-59-4

Specification

CAS No. 170749-59-4
Molecular Formula C21H25N3O4
Molecular Weight 383.448
IUPAC Name acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Standard InChI InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)
Standard InChI Key DCGRISOXIFQLPD-UHFFFAOYSA-N
SMILES CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator